molecular formula C14H13NO4S B2367034 3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid CAS No. 953726-00-6

3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid

Cat. No. B2367034
CAS RN: 953726-00-6
M. Wt: 291.32
InChI Key: NJSFKBDABFVUIU-UHFFFAOYSA-N
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Description

3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid is a compound with the molecular formula C14H13NO4S and a molecular weight of 291.33 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . Thiophene-2-Carboxylic Acid, a related compound, is prepared via oxidation of 2-acetylthiophene using hypochlorite .


Molecular Structure Analysis

The InChI code for 3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid is 1S/C14H13NO4S/c1-2-19-11-6-4-3-5-9 (11)13 (16)15-10-7-8-20-12 (10)14 (17)18/h3-8H,2H2,1H3, (H,15,16) (H,17,18) . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Thiophene derivatives are essential in various fields, including industrial chemistry and material science . They are used as corrosion inhibitors and play a significant role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid is a powder at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Chemical Synthesis and Coupling Reactions

Mechanism of Action

While the specific mechanism of action for 3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid is not mentioned in the search results, thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that 3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid and similar compounds may have potential applications in the development of new drugs and treatments.

properties

IUPAC Name

3-[(2-ethoxybenzoyl)amino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-2-19-11-6-4-3-5-9(11)13(16)15-10-7-8-20-12(10)14(17)18/h3-8H,2H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSFKBDABFVUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid

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